molecular formula C9H7N3O4 B1360808 Methyl 4-nitro-1H-indazole-6-carboxylate CAS No. 72922-61-3

Methyl 4-nitro-1H-indazole-6-carboxylate

Cat. No. B1360808
CAS RN: 72922-61-3
M. Wt: 221.17 g/mol
InChI Key: OIJKWHSNBQFGHC-UHFFFAOYSA-N
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Description

“Methyl 4-nitro-1H-indazole-6-carboxylate” is a chemical compound with the CAS Number: 72922-61-3 . It has a molecular weight of 221.17 and its linear formula is C9H7N3O4 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-nitro-1H-indazole-6-carboxylate” is represented by the linear formula C9H7N3O4 . The average mass of the molecule is 221.170 Da .


Physical And Chemical Properties Analysis

“Methyl 4-nitro-1H-indazole-6-carboxylate” is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown the potential of Methyl 4-nitro-1H-indazole-6-carboxylate in the synthesis of new chemical compounds. For instance, Starosotnikov et al. (2002) discussed its use in creating 14π-electron peri-annelated tricyclic heteroaromatic systems, which were synthesized starting from 2,4,6-trinitrotoluene, indicating its role in forming complex molecular structures (Starosotnikov, Vinogradov & Shevelev, 2002).

Role in Molecular Transformations

El’chaninov et al. (2018) demonstrated the transformation of 5-nitro-1H-indazole into different derivatives, showcasing its versatility in chemical reactions and the potential for creating a variety of compounds (El’chaninov, Aleksandrov & Stepanov, 2018).

Controlled Chemical Reactions

Boujdi et al. (2022) showed the controlled C–H arylation of 1-methyl-4-nitro-1H-indazole, demonstrating the capacity to direct chemical reactions in specific ways, which is crucial for creating targeted chemical structures (Boujdi et al., 2022).

Synthesis of Heterocyclic Compounds

Gale and Wilshire (1973) explored the reactivity of indazole with various compounds, contributing to the understanding of the synthesis of heterocyclic compounds, a key aspect of many pharmaceuticals (Gale & Wilshire, 1973).

Potential in Fluorescence Sensing

Yan et al. (2017) investigated compounds related to 1H-indazole for their use in fluorescence sensing, particularly for detecting nitro aromatic compounds. This suggests a possible application in analytical chemistry or environmental monitoring (Yan et al., 2017).

Antitumor Activities

Chu De-qing (2011) synthesized derivatives of 1H-indazole and evaluated their antitumor activities, indicating the potential of such compounds in the development of new anticancer drugs (Chu De-qing, 2011).

Safety And Hazards

“Methyl 4-nitro-1H-indazole-6-carboxylate” is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 4-nitro-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)5-2-7-6(4-10-11-7)8(3-5)12(14)15/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJKWHSNBQFGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646139
Record name Methyl 4-nitro-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-nitro-1H-indazole-6-carboxylate

CAS RN

72922-61-3
Record name 1H-Indazole-6-carboxylic acid, 4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72922-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-nitro-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Sala, MV Sargent - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
The total synthesis of 4-formyl-3-hydroxy-8-methoxy-1,9-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-6-carboxylic acid (psoromic acid)(28), a lichen depsidone, by selective …
Number of citations: 74 pubs.rsc.org

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